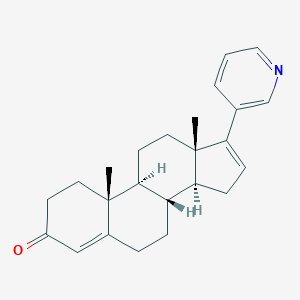

D4-abiraterone

概要

説明

準備方法

合成経路および反応条件: CB-7627は、アビラテロンから3β-ヒドロキシステロイドデヒドロゲナーゼ/Δ5-4イソメラーゼ(3β-HSD)酵素の作用によって合成されます . この反応は、特定の酵素的条件下でアビラテロンをCB-7627に変換することを伴います .

工業生産方法: CB-7627の工業生産には、アビラテロンアセテートの大規模合成を行い、その後酵素的にCB-7627に変換する工程が含まれます。 このプロセスでは、最終生成物の収率と純度を高く保つために、反応条件を厳密に管理する必要があります .

化学反応の分析

反応の種類: CB-7627は、以下を含むいくつかの種類の化学反応を起こします。

酸化: CB-7627は、酸化されてさまざまな代謝産物を生成することができます。

還元: この化合物は還元されて、アンドロゲン受容体の作動薬である3-ケト-5α-アビラテロンを生成することができます.

置換: CB-7627は、特に特定の試薬の存在下で、置換反応を受けることができます。

一般的な試薬および条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に用いられます。

置換: 適切な条件下で、さまざまな求核剤を使用して置換反応を実現することができます。

生成される主な生成物:

酸化: 酸化された代謝産物の生成。

還元: 3-ケト-5α-アビラテロンの生成。

置換: CB-7627の置換誘導体の生成。

科学研究への応用

CB-7627には、以下を含むいくつかの科学研究への応用があります。

化学: ステロイド生成阻害の研究におけるモデル化合物として使用されます。

生物学: アンドロゲン受容体シグナル伝達経路への影響について調査されています。

医学: ステロイド生成を強力に阻害するため、前立腺がんの治療に使用されます.

産業: ステロイド生成経路を標的とする新しい治療薬の開発に用いられています。

科学的研究の応用

Clinical Trials

Numerous studies have documented the efficacy of D4-abiraterone in clinical settings:

- Phase III Trials : A pivotal trial demonstrated that abiraterone acetate (the prodrug form) significantly prolonged overall survival in mCRPC patients compared to placebo, with a median survival increase from 10.9 months to 14.8 months when combined with prednisone .

- Dose Escalation Studies : Research indicated that increasing doses of abiraterone led to a corresponding rise in this compound levels, suggesting a potential dose-dependent efficacy relationship . For instance, escalating doses from 1,000 mg to 2,000 mg resulted in this compound levels increasing from 1.48 ng/mL to 4.0 ng/mL .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound maintains therapeutic levels despite lower systemic exposure to its parent compound, abiraterone. This phenomenon underscores the importance of understanding the drug's metabolism and its active metabolites in optimizing treatment regimens .

Case Study 1: Long-Term Response

A patient diagnosed with advanced prostate cancer experienced a significant reduction in PSA levels from 47 ng/mL at diagnosis to less than 0.1 ng/mL after three months on abiraterone therapy. This case exemplifies the long-term benefits of this compound in controlling disease progression and improving quality of life .

Case Study 2: Treatment Resistance

In another instance involving a cohort of patients with mCRPC who had previously undergone chemotherapy, this compound was associated with notable PSA declines (>50%) in over half of the participants. This highlights its potential effectiveness even in cases where traditional therapies had failed .

Comparative Data Table

| Study/Trial Name | Patient Population | Treatment Regimen | Median Overall Survival | Notable Findings |

|---|---|---|---|---|

| COU-AA-301 | mCRPC post-docetaxel | Abiraterone + Prednisone vs Placebo | 14.8 months vs 10.9 months | Significant PSA reduction |

| LATITUDE Trial | Newly diagnosed mHSPC | Abiraterone + ADT | Improved survival rates | Enhanced radiographic progression-free survival |

| STAMPEDE Trial | High-risk localized prostate cancer | Abiraterone + ADT | Increased survival | Established role in early intervention |

作用機序

CB-7627は、CYP17A1(17α-ヒドロキシラーゼ/17,20-リアーゼ)、3β-ヒドロキシステロイドデヒドロゲナーゼ、および5α-レダクターゼなどのステロイド生成に関与する重要な酵素を阻害することで効果を発揮します . また、アンドロゲン受容体の競合的アンタゴニストとしても作用し、その効力はエンザルタミドに匹敵します . これらの酵素と受容体の阻害は、アンドロゲンの産生を阻害し、それによって前立腺がん細胞の増殖と増殖を抑制します .

類似の化合物との比較

類似の化合物:

アビラテロン: CB-7627の母体化合物であり、前立腺がんの治療に使用されます。

エンザルタミド: 前立腺がんの治療に使用される別のアンドロゲン受容体アンタゴニスト。

ケトコナゾール: ステロイド生成を阻害する抗真菌薬。

CB-7627の独自性: CB-7627は、ステロイド生成阻害剤とアンドロゲン受容体アンタゴニストの両方としての二重の役割を持つことで独自性を発揮します。 CYP17A1を阻害する強力な能力とアンドロゲン受容体の競合的アンタゴニストとして作用する能力は、前立腺がんの治療において貴重な化合物となっています .

類似化合物との比較

Abiraterone: The parent compound of CB-7627, used in the treatment of prostate cancer.

Enzalutamide: Another androgen receptor antagonist used in prostate cancer treatment.

Ketoconazole: An antifungal agent that also inhibits steroidogenesis.

Uniqueness of CB-7627: CB-7627 is unique due to its dual role as a steroidogenesis inhibitor and androgen receptor antagonist. Its potency in inhibiting CYP17A1 and its ability to act as a competitive antagonist of the androgen receptor make it a valuable compound in the treatment of prostate cancer .

生物活性

D4-abiraterone (D4A) is a metabolite of abiraterone acetate, a well-established treatment for metastatic castration-resistant prostate cancer (mCRPC). This article delves into the biological activity of D4A, highlighting its mechanisms of action, comparative efficacy with abiraterone, and clinical implications based on recent research findings.

D4A exhibits a multifaceted mechanism of action that enhances its therapeutic potential against prostate cancer:

- Inhibition of Steroidogenic Enzymes : D4A inhibits key enzymes involved in androgen synthesis, including:

- Androgen Receptor Antagonism : D4A acts as a competitive antagonist of the androgen receptor (AR), similar to enzalutamide, which is significant given the role of AR signaling in prostate cancer progression .

- Enhanced Potency : Research indicates that D4A is approximately ten times more potent than abiraterone in inhibiting 3βHSD activity, suggesting that D4A may provide superior antitumor effects .

Comparative Efficacy

Recent studies have demonstrated that D4A not only surpasses abiraterone in potency but also shows improved efficacy in preclinical models:

- Xenograft Studies : In xenograft models, D4A exhibited more potent antitumor activity compared to abiraterone, indicating its potential as a more effective therapeutic agent .

- Clinical Observations : D4A has been detected in the serum of patients undergoing treatment with abiraterone acetate, reinforcing the hypothesis that conversion to D4A contributes to the clinical efficacy observed with abiraterone therapy .

Case Studies and Clinical Trials

Several clinical trials and studies have evaluated the impact of D4A on patient outcomes:

- Phase II Trials : In trials involving patients with mCRPC, those treated with abiraterone showed significant declines in prostate-specific antigen (PSA) levels. The conversion to D4A may enhance this effect, leading to improved progression-free survival rates .

- Adverse Events : Comparative studies have also noted that while both abiraterone and enzalutamide are associated with adverse events leading to treatment discontinuation, the rates are relatively comparable, suggesting that both agents are tolerable but may differ in their side effect profiles depending on individual patient responses .

Summary of Research Findings

The following table summarizes key findings from recent studies regarding the biological activity and clinical implications of this compound:

特性

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13-15,19,21-22H,5-6,8-12H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJZZAJJENTSTP-NHFPKVKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934961 | |

| Record name | delta4-Abiraterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154229-21-7 | |

| Record name | 17-(3-Pyridinyl)androsta-4,16-dien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-(3-Pyridyl)androsta-5,16-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta4-Abiraterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.4-ABIRATERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2L6XS2R7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between D4-abiraterone and abiraterone acetate in the context of treating metastatic castration-resistant prostate cancer (mCRPC)?

A1: Abiraterone acetate (ABI), a steroidal CYP17A1 inhibitor, is a medication used to treat mCRPC. It gets converted into this compound (D4-ABI) by the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B) within the body []. While both compounds exhibit anti-tumor activity, their individual contributions to the overall clinical efficacy of abiraterone acetate treatment are still being investigated.

Q2: How does the concentration of this compound in the blood relate to the effectiveness and prognosis of abiraterone acetate treatment?

A2: Research suggests that a higher concentration of this compound in the blood might actually be associated with a poorer prognosis in patients undergoing abiraterone acetate treatment for mCRPC. This observation is counterintuitive, as this compound itself has shown anti-cancer activity in preclinical studies []. The poorer prognosis might be linked to increased activity of the HSD3B enzyme, which could be driving castration resistance by boosting the production of dihydrotestosterone (DHT) from non-gonadal sources [].

Q3: Are there specific analytical challenges associated with measuring abiraterone levels for research and clinical purposes?

A3: Yes, accurately measuring abiraterone concentrations presents some specific analytical challenges. Abiraterone acetate is rapidly metabolized into the active abiraterone in the body, making the development of a sensitive and reliable analytical method essential []. Liquid chromatography tandem mass spectrometry (LC-MS/MS) methods are commonly employed for this purpose. One challenge is abiraterone's stability, requiring careful sample handling and storage conditions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。